molecular formula C8H11N5O4S B1245764 Microxine

Microxine

Cat. No.: B1245764
M. Wt: 273.27 g/mol
InChI Key: OTYWCUOKKIHICD-UHFFFAOYSA-N
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Description

Microxine is a novel purine derivative isolated from the Australian marine sponge genus Microxina. It is known for its inhibitory activity against cyclin-dependent kinase 1 (CDK-1), with an IC50 value of 13 micromolar

Preparation Methods

Synthetic Routes and Reaction Conditions

Microxine is typically isolated from marine sponges through a series of chromatographic techniques. The compound is extracted using reversed-phase chromatography, and its structure is determined spectroscopically . The synthetic routes for this compound involve the use of various solvents and reagents to purify and isolate the compound from the sponge extracts.

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound due to its natural origin and the complexity of its extraction process. Research is ongoing to develop more efficient methods for synthesizing this compound in the laboratory, which could potentially lead to industrial-scale production in the future.

Chemical Reactions Analysis

Types of Reactions

Microxine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their potential biological activities and applications.

Scientific Research Applications

Microxine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Microxine is similar to other purine derivatives that inhibit cyclin-dependent kinases, such as roscovitine and purvalanol . These compounds share a common mechanism of action but differ in their potency and selectivity for various cyclin-dependent kinases.

Uniqueness of this compound

What sets this compound apart from other similar compounds is its natural origin from marine sponges and its specific inhibitory activity against CDK-1 . This unique combination of properties makes this compound a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C8H11N5O4S

Molecular Weight

273.27 g/mol

IUPAC Name

2-[(7-methyl-8-oxo-9H-purin-6-yl)amino]ethanesulfonic acid

InChI

InChI=1S/C8H11N5O4S/c1-13-5-6(9-2-3-18(15,16)17)10-4-11-7(5)12-8(13)14/h4H,2-3H2,1H3,(H,15,16,17)(H2,9,10,11,12,14)

InChI Key

OTYWCUOKKIHICD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(NC1=O)N=CN=C2NCCS(=O)(=O)O

Synonyms

microxine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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